Enantiomer-Specific Odor Character: (+)-trans-Carveol Defines Caraway/Dill Aroma, Not Spearmint
(+)-trans-Carveol is explicitly identified as a component of the (4S)-carvone biosynthetic pathway in caraway and dill, where it contributes the characteristic odor of these species. In contrast, the (−)-enantiomers of limonene, carveol, and carvone found in spearmint confer a distinctly sweetish odor. This enantiomer-dependent sensory divergence is comparable to the well-known carvone paradigm where S-(+)-carvone smells of caraway and R-(−)-carvone smells of spearmint [1]. Procurement of the incorrect enantiomer for fragrance or flavor formulation will result in a qualitatively different organoleptic profile, not merely a difference in intensity.
(-)-trans: spearmint
| Evidence Dimension | Odor character (sensory quality) |
|---|---|
| Target Compound Data | Characteristic odor of caraway/dill (assigned to (+)-trans-carveol as biosynthetic intermediate of S-(+)-carvone pathway) |
| Comparator Or Baseline | (−)-trans-Carveol: associated with spearmint odor (found in spearmint essential oil); (−)-enantiomers in spearmint: sweetish odor |
| Quantified Difference | Qualitative difference in odor character (caraway/dill vs. spearmint); no quantitative sensory threshold data available for pure (+)-trans-carveol in head-to-head comparison |
| Conditions | Biosynthetic pathway context: Carum carvi (caraway) and Anethum graveolens (dill) seeds; enantiomeric composition analysis by chiral GC |
Why This Matters
For fragrance and flavor procurement, enantiomeric identity determines the target aroma profile—(+)-trans-carveol is required for caraway/dill reconstitution, not (−)-trans-carveol.
- [1] MetaCyc Pathway: (4S)-carvone biosynthesis. SRI International. http://147.99.108.66/META/NEW-IMAGE?type=PATHWAY&object=PWY-7443 (citing DeCarvalho06). Also: Ravid U, Putievsky E, Katzir I, Lewinsohn E, Dudai N. Enantiomeric composition of carvone, limonene, and carveols in seeds of dill and annual and biennial caraway varieties. Journal of Agricultural and Food Chemistry. 1995;43:3057-3064. View Source
